molecular formula C6H8N2O3S B2657500 6-Methoxypyridine-2-sulfonamide CAS No. 1342957-75-8

6-Methoxypyridine-2-sulfonamide

Cat. No.: B2657500
CAS No.: 1342957-75-8
M. Wt: 188.2
InChI Key: RRBTWNRWWLUMIR-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-sulfonamide typically involves the introduction of the sulfonamide group to the pyridine ring. One common method is the reaction of 6-methoxypyridine with sulfonamide reagents under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

6-Methoxypyridine-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-sulfonamide
  • 6-Methoxypyridine-4-sulfonamide
  • 6-Methoxypyridine-2-carboxamide

Comparison: 6-Methoxypyridine-2-sulfonamide is unique due to the specific positioning of the methoxy and sulfonamide groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

6-methoxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBTWNRWWLUMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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